4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Systematic IUPAC Nomenclature Derivation
The IUPAC name of this compound is derived through a hierarchical prioritization of functional groups and substituents. The parent structure is the 1,2,3,4-tetrahydropyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3. The numbering begins at the nitrogen atom adjacent to the carbonyl group (position 2), ensuring the oxo group receives the lowest possible locant.
Substituents are assigned as follows:
- Position 4 : A 3-bromophenyl group, indicated by the prefix 4-(3-bromophenyl).
- Position 5 : A carboxamide group (-CONH-), modified by an N-(2-chlorophenyl) substituent, yielding 5-carboxamide with the prefix N-(2-chlorophenyl).
- Position 6 : A methyl group, denoted as 6-methyl.
The full name adheres to IUPAC rules by listing substituents alphabetically (bromo before chloro, methyl before phenyl) and assigning locants to ensure clarity. For comparison, the PubChem entry CID 3102859 describes a related compound with a phenyl group at position 4 instead of 3-bromophenyl, illustrating how substituent variations alter nomenclature.
Positional Isomerism in Bromophenyl and Chlorophenyl Substituents
Positional isomerism arises from the substitution patterns on the phenyl rings. The 3-bromophenyl group at position 4 of the tetrahydropyrimidine core can theoretically adopt ortho (2-), meta (3-), or para (4-) configurations relative to the point of attachment. In this compound, the bromine is fixed at the meta position, as evidenced by the systematic name. Similarly, the 2-chlorophenyl group attached to the carboxamide nitrogen exhibits ortho substitution, distinguishing it from meta- or para-chlorophenyl isomers.
Comparative data from PubChem highlights the impact of positional isomerism:
The table demonstrates that altering substituent positions yields distinct isomers with identical molecular formulas but divergent physicochemical properties. For instance, the meta-bromine in the target compound may enhance steric hindrance compared to para-substituted analogs.
Tautomeric Forms of Tetrahydropyrimidine-2-One Core
The 2-oxo group in the tetrahydropyrimidine ring permits keto-enol tautomerism, though the keto form predominates due to aromatic stabilization. In the enol form, the hydrogen from the nitrogen at position 1 migrates to the carbonyl oxygen, converting the 2-oxo group into a 2-hydroxy moiety and creating a conjugated diene system. However, this tautomer is less stable due to reduced resonance stabilization compared to the keto form.
Quantum mechanical calculations on analogous compounds, such as CID 3102859, suggest that the energy difference between keto and enol forms exceeds 10 kcal/mol, favoring the keto configuration. Additionally, the methyl group at position 6 and the bulky aryl substituents at positions 4 and 5 further stabilize the keto form by minimizing steric strain in the enol tautomer.
Properties
IUPAC Name |
4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3O2/c1-10-15(17(24)22-14-8-3-2-7-13(14)20)16(23-18(25)21-10)11-5-4-6-12(19)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXHRRUCEREPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Br)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde, 2-chloroaniline, and ethyl acetoacetate.
Formation of Intermediate: The first step involves the condensation of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide to form an intermediate β-keto ester.
Cyclization: The intermediate undergoes cyclization with 2-chloroaniline under acidic conditions, typically using acetic acid, to form the tetrahydropyrimidine ring.
Amidation: The final step involves the amidation of the resulting compound with an appropriate amine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiocyanate (KSCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while nucleophilic substitution of the bromine atom could introduce a methoxy group.
Scientific Research Applications
Antimicrobial Activity
One of the significant applications of tetrahydropyrimidine derivatives is their antimicrobial properties . Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, studies have shown that certain carboxamide derivatives possess minimum inhibitory concentrations (MIC) below 2 mg/L against tuberculosis bacteria, suggesting that modifications in the structure can enhance efficacy against resistant strains .
Antitumor Effects
The compound's structural characteristics may also confer antitumor properties . Related compounds have demonstrated the ability to inhibit cell invasion and reduce tumor growth in vivo. For example, derivatives similar to 4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. In experimental models, these compounds reduced tumor growth significantly when administered to mice grafted with human cancer cells .
Topoisomerase Inhibition
Recent studies have identified some tetrahydropyrimidine derivatives as potential topoisomerase inhibitors , which are vital targets in cancer therapy. Topoisomerase II inhibitors can induce apoptosis in cancer cells by interfering with DNA replication and repair processes. The ability of such compounds to cause G2/M cell cycle arrest has been documented, indicating their potential as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of halogen substituents (such as bromine and chlorine) on the phenyl rings significantly influences the compound's potency and selectivity against specific biological targets. For example, modifications at various positions on the aromatic rings can enhance antitubercular activity or improve selectivity towards cancer cells .
Summary Table of Biological Activities
Case Studies and Experimental Evidence
Numerous studies provide experimental evidence supporting the applications of tetrahydropyrimidine derivatives:
- Antimycobacterial Evaluation : A study evaluated various carboxamide derivatives for their antitubercular activity using different laboratory conditions. The findings highlighted that specific substitutions could dramatically enhance efficacy against resistant strains .
- Antitumor Mechanisms : Research involving animal models demonstrated that certain brominated derivatives effectively inhibited tumor growth through MMP inhibition without affecting normal tissue significantly .
- Topoisomerase Activity : Compounds were tested for their ability to inhibit topoisomerase II in vitro, leading to significant reductions in cell proliferation across multiple cancer cell lines .
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., bromo, chloro) may lower yields due to steric hindrance or reduced reactivity, as seen in compound 13b (17% yield with bis(trifluoromethyl)benzylamine) .
- Bulkier substituents (e.g., benzylamine in 12b ) reduce yields (17%) compared to smaller amines (e.g., methylamine in 12a : 78%) .
Physicochemical and Spectroscopic Properties
Melting Points and Stability
Melting points correlate with substituent polarity and crystallinity:
Key Observations :
- Thioxo analogs (C=S at position 2) exhibit higher melting points (e.g., 281–283°C for 9c ) than oxo (C=O) derivatives, likely due to enhanced intermolecular interactions .
- Halogenated phenyl groups (e.g., bromo, chloro) increase melting points compared to methoxy or methyl substituents .
Spectroscopic Signatures
- ¹H NMR : The target compound’s 2-chlorophenyl group would show aromatic protons as doublets (δ 7.2–7.6 ppm), while the 3-bromophenyl group would exhibit coupling patterns similar to compound 12c (δ 7.3–7.5 ppm) .
- IR : A strong C=O stretch near 1675 cm⁻¹ and NH stretches at 3250–3383 cm⁻¹ are consistent across analogs .
Key Observations :
Biological Activity
The compound 4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 534.8 g/mol . The structure features a tetrahydropyrimidine core, which is known for its diverse biological activities. The presence of bromine and chlorine substituents may enhance its interaction with biological targets.
Structural Representation
- IUPAC Name : this compound
- SMILES Notation :
COC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC=CC=C3Cl
Antitumor Activity
Recent studies have indicated that tetrahydropyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
A study by Kempen et al. (2003) demonstrated that derivatives containing bromophenyl groups could inhibit cancer cell invasion in vitro and tumor growth in vivo, suggesting that the presence of bromine enhances biological activity against tumors .
The proposed mechanisms for the antitumor activity include:
- Topoisomerase Inhibition : Compounds similar to our target have been reported to inhibit topoisomerase II, leading to cell cycle arrest and apoptosis .
- NF-kB Pathway Modulation : Some derivatives have been shown to inhibit TNFα-induced NF-κB activation, which is crucial for cancer cell survival .
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties. Pyrimidine derivatives are known for their effectiveness against various pathogens. A review highlighted that modifications in the pyrimidine structure can lead to enhanced antibacterial and antifungal activities .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. Research indicates that specific substitutions on the pyrimidine ring significantly influence their potency against cancer and microbial strains. For example:
- The introduction of halogen atoms (like bromine and chlorine) has been associated with increased cytotoxicity against cancer cells.
- Variations in substituent groups can affect the lipophilicity and membrane permeability of these compounds, impacting their overall efficacy .
Table 1: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Antitumor | MDA-MB231 | 15 | |
| Compound B | Antimicrobial | E. coli | 20 | |
| Compound C | Topoisomerase Inhibitor | Various Cancer Lines | 10 |
Table 2: Structure-Activity Relationships
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Bromine | Increased cytotoxicity | |
| Chlorine | Enhanced antimicrobial action | |
| Methyl Group | Improved solubility |
Case Study 1: Antitumor Efficacy in Vivo
In vivo studies using nude mice grafted with human tumor cells showed that compounds with similar structures significantly reduced tumor size when administered intraperitoneally three times a week. The mechanism was not fully elucidated but suggested involvement of matrix metalloproteinase inhibition .
Case Study 2: Antimicrobial Testing
A series of pyrimidine derivatives were tested against common bacterial strains such as E. coli and S. aureus. The results indicated that certain modifications led to enhanced antibacterial properties, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Q & A
Q. What synthetic strategies are recommended for preparing 4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
Methodological Answer: The Biginelli reaction is a common starting point for synthesizing tetrahydropyrimidine derivatives. For this compound, a three-component condensation of 3-bromobenzaldehyde, 2-chlorophenylurea, and methyl acetoacetate under acidic conditions (e.g., HCl or acetic acid) can yield the pyrimidine scaffold. Post-synthetic modifications, such as hydrolysis of the ester intermediate to the carboxylic acid followed by coupling with 2-chloroaniline via EDC/HOBt activation, may be required to introduce the carboxamide group . Optimization of reaction time, temperature (typically 80–100°C), and catalyst (e.g., Lewis acids like FeCl₃) is critical to improve yield and purity.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign signals for the tetrahydropyrimidine ring protons (e.g., NH at δ ~9–10 ppm, methyl groups at δ ~2.1–2.5 ppm) and aromatic substituents (3-bromophenyl and 2-chlorophenyl protons in δ ~6.8–7.8 ppm) .
- X-ray crystallography: Resolve the chair conformation of the tetrahydropyrimidine ring and dihedral angles between substituents (e.g., ~12°–86° for aryl groups, as seen in analogous pyrimidines) to confirm stereochemistry and intermolecular interactions .
- Mass spectrometry (HRMS): Validate molecular weight (C₁₈H₁₅BrClN₃O₂; theoretical ~436.6 g/mol) and isotopic patterns.
Q. How can researchers assess the purity of this compound, and what solvents are suitable for recrystallization?
Methodological Answer:
- HPLC: Use a C18 column with a methanol/water gradient (70:30 to 90:10) and UV detection at 254 nm to quantify purity (>95%).
- Recrystallization: Ethanol or ethyl acetate/hexane mixtures are optimal due to the compound’s moderate polarity. Slow cooling (2°C/min) enhances crystal formation .
Advanced Research Questions
Q. How do electronic and steric effects of the 3-bromophenyl and 2-chlorophenyl substituents influence reactivity or biological activity?
Methodological Answer:
- Electronic effects: The electron-withdrawing bromine and chlorine substituents increase the electrophilicity of the pyrimidine ring, potentially enhancing interactions with biological targets (e.g., enzyme active sites). DFT calculations can map electrostatic potential surfaces to predict binding affinities .
- Steric effects: The ortho-chloro group on the phenyl ring may restrict rotational freedom, affecting conformational stability. Comparative studies with meta- or para-substituted analogs (e.g., 4-chlorophenyl) can isolate steric contributions .
Q. What computational methods are recommended for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding (NH of pyrimidine) and halogen bonding (Br/Cl with backbone carbonyls) .
- MD simulations: Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer environments. Analyze RMSD and ligand-protein contact frequencies .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay optimization: Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%). Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
- Metabolic stability testing: Use liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies between in vitro and in vivo activity .
Q. What strategies mitigate challenges in achieving high enantiomeric purity during synthesis?
Methodological Answer:
- Chiral auxiliaries: Incorporate Evans oxazolidinones or Oppolzer’s sultams during cyclization to control stereochemistry at C4 of the pyrimidine ring .
- Chiral HPLC: Use a Daicel Chiralpak IC column with hexane/isopropanol (80:20) to separate enantiomers. Confirm absolute configuration via circular dichroism (CD) or X-ray anomalous scattering .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
